molecular formula C18H18Cl2N2O2 B10966040 (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone

Cat. No.: B10966040
M. Wt: 365.2 g/mol
InChI Key: GOYIMMXNZFRJMR-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a piperazine ring, and two chlorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 4-(4-chlorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-chloro-2-methoxybenzoic acid, while reduction can produce 5-chloro-2-methoxybenzyl alcohol.

Scientific Research Applications

(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone: Similar in structure but with different substituents, leading to varied chemical properties.

    (5-Chloro-2-methoxyphenyl)(2-chlorophenyl)methanone: Shares the methoxy and chloro groups but differs in the position of the chlorine atom.

Uniqueness

(5-Chloro-2-methoxyphenyl)[4-(4-chlorophenyl)piperazino]methanone is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-17-7-4-14(20)12-16(17)18(23)22-10-8-21(9-11-22)15-5-2-13(19)3-6-15/h2-7,12H,8-11H2,1H3

InChI Key

GOYIMMXNZFRJMR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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